An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride
An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride, identified by the CAS Number 1187931-95-8 , is a pivotal chiral building block in modern medicinal chemistry.[1][2][3][4] Its unique structural architecture, featuring a methyl-substituted pyridine ring linked to a chiral ethylamine side chain, renders it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride is fundamental for its effective use in research and development. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and formulation studies.
| Property | Value | Reference |
| CAS Number | 1187931-95-8 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 209.11 g/mol | [2][4] |
| Appearance | Typically a solid | |
| Solubility | Soluble in water and polar organic solvents |
The free base, 1-(5-Methylpyridin-2-yl)ethanamine (CAS Number: 885277-04-3), is a liquid with a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.2 g/mol .[5]
Synthesis and Manufacturing
The primary route for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine is through the reductive amination of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone. This versatile and widely employed method allows for the efficient formation of the amine functionality.
Reductive Amination Workflow
Caption: General workflow for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride.
Experimental Protocol: Reductive Amination
The following is a generalized protocol for the reductive amination of 1-(5-methylpyridin-2-yl)ethanone. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity.
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-(5-methylpyridin-2-yl)ethanone and an ammonia source (e.g., ammonium acetate) in a protic solvent such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Introduce a reducing agent. For laboratory scale, sodium cyanoborohydride (NaBH₃CN) is a common choice due to its selectivity for the iminium ion over the ketone. For larger scale synthesis, catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) is often preferred for its efficiency and more environmentally friendly profile.
-
Work-up: After the reaction is complete, quench any remaining reducing agent and remove the solvent under reduced pressure. The crude product is then typically purified by column chromatography or distillation.
Dihydrochloride Salt Formation
To obtain the dihydrochloride salt, the purified free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride (e.g., HCl in ether or dioxane) is then added, leading to the precipitation of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride. The resulting solid can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Asymmetric Synthesis
Given the importance of chirality in drug action, the enantioselective synthesis of 1-(5-Methylpyridin-2-yl)ethanamine is of significant interest. This is typically achieved through asymmetric reductive amination, employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction step. This approach allows for the selective production of either the (R)- or (S)-enantiomer, which is critical for developing stereochemically pure active pharmaceutical ingredients (APIs).
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
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Signals corresponding to the aromatic protons on the pyridine ring.
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A quartet for the methine proton (CH) of the ethylamine side chain.
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A doublet for the methyl group (CH₃) of the ethylamine side chain.
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A singlet for the methyl group on the pyridine ring.
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A broad signal for the amine protons, which will be shifted downfield in the dihydrochloride salt.
Expected ¹³C NMR Features:
-
Signals for the carbon atoms of the pyridine ring.
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A signal for the methine carbon of the ethylamine side chain.
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Signals for the two methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak would be observed at m/z 136. Common fragmentation patterns for ethylamines involve cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), which can provide structural information.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride. For chiral analysis, specialized chiral stationary phases (CSPs) are employed to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee).[7][8][9][10][11] The choice of the chiral column and mobile phase is crucial for achieving optimal separation.
Applications in Drug Discovery and Development
1-(5-Methylpyridin-2-yl)ethanamine and its dihydrochloride salt are valuable intermediates in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[5] The pyridine moiety can participate in various coupling reactions, while the primary amine provides a handle for the introduction of diverse functional groups.
Central Nervous System (CNS) Drug Candidates
The structural motif of 1-(5-methylpyridin-2-yl)ethanamine is found in a number of compounds being investigated for the treatment of CNS disorders. Its incorporation into larger molecules can influence their binding affinity and selectivity for specific receptors and enzymes in the brain.
Serotonin 5-HT1A Receptor Agonists
A significant area of application for this building block is in the development of serotonin 5-HT1A receptor agonists.[12][13][14][15][16] These agonists have shown therapeutic potential in the treatment of anxiety and depression. The unique stereochemistry and electronic properties of 1-(5-Methylpyridin-2-yl)ethanamine contribute to the specific interactions with the 5-HT1A receptor, influencing the efficacy and pharmacological profile of the final drug candidate. For instance, derivatives of 2-pyridinemethylamine have been synthesized and evaluated as selective and potent 5-HT1A receptor agonists with potential antidepressant properties.[15]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from closely related compounds suggests that it should be handled with care.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride is a strategically important building block for the pharmaceutical industry. Its synthesis, particularly in an enantiomerically pure form, is a key step in the development of novel CNS-acting drugs. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and scientists working at the forefront of drug discovery. As research into new treatments for neurological and psychiatric disorders continues, the demand for versatile and well-characterized intermediates like 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride is likely to grow.
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